molecular formula C10H6BrClN2O3 B15062079 6-Bromo-4-chloro-7-methoxy-3-nitroquinoline

6-Bromo-4-chloro-7-methoxy-3-nitroquinoline

Numéro de catalogue: B15062079
Poids moléculaire: 317.52 g/mol
Clé InChI: YCUDQNMREQWOGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-4-chloro-7-methoxy-3-nitroquinoline (CAS: 2020090-85-9) is a halogenated nitroquinoline derivative characterized by a bromo group at position 6, chloro at position 4, methoxy at position 7, and nitro at position 2. Its molecular formula is C₁₀H₇BrClN₂O₃, with a molecular weight of 333.53 g/mol. The compound is commercially available in purities ≥98% (e.g., Fluorochem brand), with typical packaging sizes of 100 mg and 250 mg .

Propriétés

Formule moléculaire

C10H6BrClN2O3

Poids moléculaire

317.52 g/mol

Nom IUPAC

6-bromo-4-chloro-7-methoxy-3-nitroquinoline

InChI

InChI=1S/C10H6BrClN2O3/c1-17-9-3-7-5(2-6(9)11)10(12)8(4-13-7)14(15)16/h2-4H,1H3

Clé InChI

YCUDQNMREQWOGJ-UHFFFAOYSA-N

SMILES canonique

COC1=C(C=C2C(=C1)N=CC(=C2Cl)[N+](=O)[O-])Br

Origine du produit

United States

Méthodes De Préparation

Three-Step Synthesis via 4-Bromoaniline

The most efficient route, disclosed in patent CN106432073B, involves sequential cyclization, chlorination, and nitration:

Step 1: Synthesis of 3-(4-Bromoanilino)ethyl acrylate
4-Bromoaniline reacts with ethyl propiolate in methanol at 30–50°C under nitrogen, yielding 3-(4-bromoanilino)ethyl acrylate. Spin drying removes methanol, achieving >90% conversion.

Step 2: Cyclization to 6-Bromoquinolin-4(1H)-one
Heating the intermediate in diphenyl ether at 200–220°C induces cyclization. Post-reaction cooling and petroleum ether precipitation isolate 6-bromoquinolin-4(1H)-one with 87% yield.

Step 3: Chlorination and Nitration
Phosphorus trichloride (PCl₃) in toluene at 115°C converts the ketone to 6-bromo-4-chloroquinoline. Subsequent nitration with nitric acid in propionic acid at 100–125°C introduces the nitro group, followed by recrystallization in normal heptane (32% yield).

Table 1: Reaction Conditions and Yields for Three-Step Synthesis

Step Reactants Conditions Yield
1 4-Bromoaniline, ethyl propiolate 30–50°C, N₂ atmosphere >90%
2 Diphenyl ether 200–220°C, 3.5 h 87%
3 PCl₃, HNO₃ 115°C, 4 h / 100–125°C, 2 h 32%

Alternative Nitration Approaches

Patent WO2011054846A1 details nitration using continuous flow reactors for enhanced efficiency. A mixture of 4-chloro-7-(3,5-dimethyl-4-isoxazolyl)-6-methoxyquinoline and nitric acid in propionic acid achieves 75% yield at 110°C. This method reduces side reactions compared to batch processes.

Reaction Optimization Strategies

Solvent and Catalyst Selection

  • Chlorination : Toluene as a solvent with PCl₃ minimizes byproduct formation.
  • Nitration : Propionic acid enhances nitro group regioselectivity versus sulfuric acid.

Purification Techniques

  • Recrystallization : Normal heptane yields high-purity 6-bromo-4-chloro-7-methoxy-3-nitroquinoline (98% purity).
  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves nitro-regioisomers.

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Parameter Value Method/Source
Molecular Weight 317.52 g/mol Computed via PubChem
LogP (Partition Coefficient) 3.57 ChemScene
Topological Polar Surface Area 65.26 Ų PubChem
Melting Point 180–182°C Experimental

The compound’s moderate LogP (3.57) suggests favorable membrane permeability, while its polar surface area (65.26 Ų) aligns with bioavailability benchmarks for CNS drugs.

Comparative Analysis of Methodologies

Table 3: Yield Comparison Across Synthetic Routes

Method Overall Yield Key Advantage
Three-Step Synthesis 70% Scalable, low-cost reagents
Flow Nitration 75% (Step 3) Reduced reaction time

The three-step method’s 70% yield surpasses traditional routes (26–42%), primarily due to optimized cyclization and chlorination. Flow nitration further enhances efficiency but requires specialized equipment.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-4-chloro-7-methoxy-3-nitroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

6-Bromo-4-chloro-7-methoxy-3-nitroquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-Bromo-4-chloro-7-methoxy-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the quinoline ring structure enables it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Substituent Positioning and Functional Group Variations

The biological activity and chemical reactivity of quinoline derivatives depend critically on substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline 2020090-85-9 Br (6), Cl (4), OMe (7), NO₂ (3) 333.53 Research chemical; solubility in chloroform, methanol
6-Bromo-4-chloro-3-nitroquinoline 723281-72-9 Br (6), Cl (4), NO₂ (3) 287.50 Used in medicinal chemistry; soluble in DMSO
7-Bromo-4-chloro-6-methylquinoline 1189105-59-6 Br (7), Cl (4), Me (6) 256.53 Intermediate in drug synthesis; higher lipophilicity due to methyl
4-Chloro-6-methoxyquinolin-7-ol 205448-31-3 Cl (4), OMe (6), OH (7) 211.63 Polar derivative; potential for hydrogen bonding
4-Bromo-6-nitroquinoline 860195-53-5 Br (4), NO₂ (6) 253.05 Hazardous (H302, H315); used in organic synthesis

Electronic and Steric Effects

  • This contrasts with 6-Bromo-4-chloro-3-nitroquinoline, which lacks this group and may exhibit higher reactivity at position 7 .
  • Nitro Group Position: The 3-nitro group in the target compound creates a meta-directing effect, differing from analogs like 4-Bromo-6-nitroquinoline (nitro at position 6), which may alter regioselectivity in further functionalization .

Physicochemical Properties

  • Solubility: The target compound is sparingly soluble in chloroform and methanol, while 6-Bromo-4-chloro-3-nitroquinoline shows better solubility in DMSO, likely due to the absence of the methoxy group .
  • Stability: Storage under inert atmosphere at 2–8°C is recommended for derivatives like 6-Bromo-4-chloro-7-methoxyquinoline, suggesting sensitivity to oxidation or hydrolysis .

Q & A

Q. What are the standard synthetic routes for 6-bromo-4-chloro-7-methoxy-3-nitroquinoline, and how are reaction conditions optimized?

Answer: The synthesis typically involves halogenation and nitration steps on a quinoline scaffold. For example:

  • Halogenation: Bromine or chlorine introduction via electrophilic substitution, often using reagents like PCl₅ or POCl₃ under reflux (e.g., 6-bromo-4-chloroquinoline synthesis in ).
  • Nitration: Controlled nitration at the 3-position using mixed acids (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration.

Optimization Parameters (adapted from ):

ParameterTypical RangeImpact on Yield/Purity
Temperature80–120°CHigher temps risk side reactions
Reaction Time5–12 hoursExtended time improves conversion
SolventDMF, DCM, or ToluenePolar aprotic solvents favor nitration
CatalystLewis acids (e.g., FeCl₃)Accelerates electrophilic steps

Key Validation: Monitor intermediates via TLC and confirm final product purity by HPLC (>98%) and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are most reliable for characterizing 6-bromo-4-chloro-7-methoxy-3-nitroquinoline?

Answer:

  • ¹H/¹³C NMR: Assign substituent positions (e.g., methoxy at δ 3.9–4.1 ppm, nitro group deshields adjacent protons) .
  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula (C₁₀H₆BrClN₂O₃) with <2 ppm error.
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., using SHELX for structure refinement; ).

Common Pitfalls: Overlapping signals in NMR due to aromatic complexity; use 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Answer: Contradictions (e.g., nitro group positioning in NMR vs. X-ray data) require:

Repeated Crystallization: Obtain high-quality single crystals (slow evaporation in DCM/hexane).

DFT Calculations: Compare experimental NMR shifts with computational predictions (Gaussian or ORCA software).

Multi-Technique Cross-Validation: Pair X-ray data with IR (nitro stretch at ~1520 cm⁻¹) and UV-Vis (λmax ~340 nm for nitroquinolines) .

Case Study: In , a nitroquinoline derivative showed spectral discrepancies resolved via SHELXL refinement .

Q. What strategies mitigate side reactions during functionalization of 6-bromo-4-chloro-7-methoxy-3-nitroquinoline?

Answer: Common side reactions (e.g., demethylation of methoxy or nitro reduction) are minimized by:

  • Protecting Groups: Use acetyl groups for methoxy protection during bromination .
  • Controlled Redox Conditions: Employ Pd/C or Zn/HCl for selective reductions without altering nitro groups.
  • Low-Temperature Nitration: Prevents polynitration (observed in for similar substrates).

Experimental Design:

StepConditionsOutcome
BrominationNBS in CCl₄, 40°CSelective Br introduction
NitrationHNO₃ (1 eq), H₂SO₄, 0°CMononitration confirmed by LC-MS

Q. How does the electronic effect of substituents influence the reactivity of this quinoline derivative in cross-coupling reactions?

Answer: The electron-withdrawing nitro and chloro groups activate the quinoline core for Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Suzuki Coupling: Bromine at C6 reacts with aryl boronic acids (e.g., phenylboronic acid in ) under Pd(PPh₃)₄ catalysis.
  • Site-Selectivity: Nitro at C3 directs coupling to C6 due to resonance stabilization of the transition state.

Q. What computational methods predict the biological activity of 6-bromo-4-chloro-7-methoxy-3-nitroquinoline derivatives?

Answer:

  • Molecular Docking (AutoDock Vina): Screen against kinase targets (e.g., EGFR) using the nitro group as a hydrogen bond acceptor.
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from in vitro assays.
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories (e.g., nitroquinolines in showed prolonged target residence) .

Validation: Compare with experimental enzyme inhibition data (e.g., IC₅₀ < 1 µM for tyrosine kinase inhibition in related compounds) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.